molecular formula C18H18N2O4 B250441 Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate

Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate

Cat. No.: B250441
M. Wt: 326.3 g/mol
InChI Key: LBTBHXFQBPQVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate, also known as MAMBA, is a chemical compound that has been extensively researched for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound belongs to the class of N-acylated amino acid methyl esters and has a molecular weight of 365.4 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit antibacterial and antifungal activities against a range of microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate. One area of interest is the development of novel materials based on this compound, which could have applications in areas such as electronics and photonics. Another area of interest is the investigation of the potential of this compound as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate involves the reaction of 4-aminobenzoic acid with N-acetylmethylamine and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of this compound as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate has been studied for its potential applications in various fields such as medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a building block for the synthesis of novel materials.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]benzoate

InChI

InChI=1S/C18H18N2O4/c1-12(21)20(2)16-10-8-15(9-11-16)19-17(22)13-4-6-14(7-5-13)18(23)24-3/h4-11H,1-3H3,(H,19,22)

InChI Key

LBTBHXFQBPQVEN-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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